

# Mitigating immune-related adverse events of AK112 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 112

Cat. No.: B12383208

Get Quote

## Technical Support Center: AK112 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bispecific antibody AK112 (also known as Ivonescimab) in a preclinical setting. The focus is on understanding and mitigating potential immune-related adverse events (irAEs).

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism by which AK112 is designed to mitigate immune-related adverse events?

A1: AK112 is engineered with an "Fc-silent" IgG1 backbone. This design incorporates mutations in the Fc region that abrogate binding to Fcy receptors (FcyR), particularly FcyRIIIa. [1][2] This modification is intended to prevent Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), which are potential mechanisms for on-target, off-tumor toxicity against PD-1 expressing immune cells.[3] By preventing the engagement of effector immune cells, the Fc-silent design aims to reduce the risk of irAEs such as cytokine release syndrome (CRS).[1][4]

Q2: How does the dual targeting of PD-1 and VEGF by AK112 potentially influence its safety profile compared to combination therapies?



A2: By combining anti-PD-1 and anti-VEGF activity into a single molecule, AK112 is designed for a more targeted enrichment within the tumor microenvironment where both targets are often co-expressed.[5] This co-localization may lead to a better safety profile compared to the systemic administration of two separate antibodies. Preclinical studies have shown that the presence of VEGF enhances the binding avidity of AK112 to PD-1, potentially focusing its activity where both factors are present.[6]

Q3: What preclinical models are suitable for evaluating the immunotoxicity of AK112?

A3: Due to the human-specific nature of AK112's targets, standard rodent models are often insufficient. Preclinical safety and immunotoxicity are typically evaluated in humanized mouse models. These models involve engrafting human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells into immunodeficient mice (e.g., SCID/Beige or NOG mice).[1] These models allow for the assessment of T-cell activation and cytokine release in a system that better recapitulates the human immune response. For toxicology studies, non-human primates (NHPs), such as cynomolgus monkeys, are also used to assess the safety profile of therapeutic antibodies.[7][8]

Q4: What are the expected patterns of cytokine release with AK112 in preclinical studies, and how can they be monitored?

A4: Due to its Fc-silent design, AK112 is expected to induce minimal cytokine release compared to non-Fc-silent antibodies.[1][4] In preclinical in vitro and in vivo studies, a panel of human cytokines should be monitored to assess the risk of CRS. This typically includes, but is not limited to, IFN- $\gamma$ , TNF- $\alpha$ , IL-2, IL-6, IL-8, and IL-10. Monitoring is usually performed by collecting blood samples at various time points after AK112 administration and analyzing plasma or serum using multiplex immunoassays (e.g., Luminex) or ELISA.

## Troubleshooting Guides Issue 1: Unexpected In Vitro Cytokine Release

Potential Cause 1: Contamination

• Troubleshooting Step: Ensure all reagents, cell cultures, and labware are free from endotoxin contamination, which can non-specifically activate immune cells.



#### Potential Cause 2: Assay System

Troubleshooting Step: The choice of in vitro assay can influence cytokine release levels. A
whole-blood assay or a co-culture of PBMCs with target cells is generally more
representative than using isolated T-cells. Ensure the assay includes appropriate positive
and negative controls.

Potential Cause 3: Antibody Aggregation

Troubleshooting Step: Aggregated antibodies can lead to non-specific immune activation.
 Confirm the integrity of the AK112 preparation using size-exclusion chromatography (SEC-HPLC).

#### **Issue 2: Adverse Events in Humanized Mouse Models**

Potential Cause 1: Graft-versus-Host Disease (GvHD)

Troubleshooting Step: Humanized mice engrafted with PBMCs can develop GvHD, which
can be confounded with drug-related toxicity. Monitor for signs of GvHD such as weight loss,
hunched posture, and skin lesions. Include a control group of humanized mice receiving a
vehicle or isotype control to distinguish GvHD from AK112-induced adverse events.

Potential Cause 2: On-Target, Off-Tumor Toxicity

• Troubleshooting Step: While designed for safety, on-target effects on non-tumor tissues expressing PD-1 are possible. Perform comprehensive histopathological analysis of all major organs at the end of the study to identify any signs of immune cell infiltration or inflammation.

### **Quantitative Data Summary**

While specific quantitative data from preclinical toxicology and safety pharmacology studies of AK112 are not extensively detailed in publicly available literature, the following tables outline the key parameters that are typically assessed.

Table 1: In Vitro Immuno-Safety Profile of AK112



| Assay                     | AK112 Result                             | Comparator (e.g., wild-type lgG1) |  |
|---------------------------|------------------------------------------|-----------------------------------|--|
| FcyRIIIa Binding          | Abrogated/Significantly Reduced[1]       | Positive Binding                  |  |
| ADCC Activity             | Significantly Reduced[1][2] Potent Lysis |                                   |  |
| ADCP Activity             | Significantly Reduced[1][2]              | Significant Phagocytosis          |  |
| In Vitro Cytokine Release | Significantly Reduced[1][4]              | Elevated Cytokine Levels          |  |

Table 2: Key Parameters in Preclinical In Vivo Toxicology Studies of AK112

| Parameter             | Animal Model                          | Assessment<br>Method                          | Expected Outcome for AK112                              |
|-----------------------|---------------------------------------|-----------------------------------------------|---------------------------------------------------------|
| Clinical Observations | Humanized Mice,<br>Non-Human Primates | Daily health<br>monitoring                    | No major adverse clinical signs                         |
| Body Weight           | Humanized Mice,<br>Non-Human Primates | Weekly measurement                            | No significant changes compared to control              |
| Hematology            | Non-Human Primates                    | Complete blood count                          | No clinically significant alterations                   |
| Serum Chemistry       | Non-Human Primates                    | Analysis of liver and kidney function markers | No signs of organ toxicity                              |
| Cytokine Levels       | Humanized Mice,<br>Non-Human Primates | Multiplex<br>immunoassay of<br>plasma/serum   | No significant elevation of pro- inflammatory cytokines |
| Histopathology        | Humanized Mice,<br>Non-Human Primates | Microscopic<br>examination of major<br>organs | No evidence of immune-mediated inflammation             |



## Experimental Protocols Protocol 1: In Vitro Cytokine Release Assay

- Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Assay Setup: Plate PBMCs at a density of 1 x 10<sup>6</sup> cells/mL in a 96-well plate.
- Treatment: Add AK112 at a range of concentrations. Include a positive control (e.g., a superagonist anti-CD28 antibody) and a negative isotype control.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
- Sample Collection: Centrifuge the plate and collect the supernatant.
- Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant using a multiplex immunoassay or ELISA.

### **Protocol 2: In Vivo Study in Humanized Mice**

- Model Generation: Engraft immunodeficient mice (e.g., NSG or NOG mice) with human PBMCs or CD34+ hematopoietic stem cells.
- Tumor Implantation (if applicable): Once human immune cells are engrafted, implant human tumor cells subcutaneously.
- Dosing: Administer AK112 intravenously or intraperitoneally at various dose levels. Include vehicle and isotype control groups.
- Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity daily.
- Blood Sampling: Collect peripheral blood at predetermined time points for pharmacokinetic analysis and to measure serum cytokine levels.
- Terminal Endpoint: At the end of the study, collect tumors and major organs for histopathological analysis to assess immune cell infiltration and tissue damage.



## **Visualizations**











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. wrlc-gulaw.primo.exlibrisgroup.com [wrlc-gulaw.primo.exlibrisgroup.com]
- 3. A novel bispecific antibody CVL006 superior to AK112 for dual targeting of PD-L1 and VEGF in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics Evaluation of Ivonescimab, a Novel Bispecific Antibody Targeting PD-1 and VEGF, in Chinese Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicology profile of a novel GLP-1 receptor biased agonist-SAL0112 in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mitigating immune-related adverse events of AK112 in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383208#mitigating-immune-related-adverseevents-of-ak112-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com